

Application Notes and Protocols for Checkerboard Assay: iKIX1 and Azole Synergy

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Compound of Interest

Compound Name: *iKIX1*

Cat. No.: B10769935

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These application notes provide a detailed protocol for assessing the synergistic antifungal activity of **iKIX1**, an inhibitor of the Pdr1 transcription factor, in combination with azole antifungals against *Candida glabrata*. The described checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.

Introduction

Azole antifungals are a cornerstone of anti-infective therapy, primarily functioning by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.^{[1][2][3]} However, the emergence of azole resistance, particularly in species like *Candida glabrata*, poses a significant clinical challenge. A primary mechanism of this resistance is the upregulation of drug efflux pumps, which are controlled by the transcription factor Pdr1.^{[4][5]} Azole treatment itself can induce the activation of Pdr1, leading to increased expression of ATP-binding cassette (ABC) transporters like Cdr1, which actively pump the drug out of the cell.

iKIX1 is a small molecule inhibitor that disrupts the interaction between the activation domain of Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11A.^{[4][5][6]} This disruption prevents the Pdr1-dependent activation of target genes, including those encoding drug efflux pumps. By blocking this key resistance mechanism, **iKIX1** has been shown to re-sensitize azole-resistant *C. glabrata* to the effects of azoles, demonstrating a synergistic relationship.^[4]

This document outlines the protocol for a checkerboard assay to quantitatively assess this synergy.

Data Presentation

The following table summarizes the results from a checkerboard assay performed with **iKIX1** and the azole antifungal ketoconazole against both a wild-type *Candida glabrata* strain and a mutant strain (CgPDR1L280F) with a gain-of-function mutation in the Pdr1 transcription factor.

Strain	Compound 1	Compound 2	MIC Alone (µM)	MIC in Combination (µM)	FIC Index (FICI)	Interaction
C. glabrata (Wild-Type)	iKIX1	Ketoconazole	>300	Not specified	>0.5 - 4.0	Additive[1]
C. glabrata (CgPDR1L280F)	iKIX1	Ketoconazole	>300	Not specified	<1.0	Synergistic [1]

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: $FICI = FIC \text{ of } iKIX1 + FIC \text{ of Azole}$, where $FIC = (MIC \text{ of drug in combination}) / (MIC \text{ of drug alone})$. An FICI of ≤ 0.5 is considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic. In the study from which this data is derived, all combination indices for the CgPDR1L280F mutant were less than 1, indicating synergy.[1]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted from standard broth microdilution checkerboard methods.

Materials:

- 96-well microtiter plates
- *Candida glabrata* strains (e.g., wild-type and azole-resistant strains)

- **iKIX1** stock solution (dissolved in DMSO)
- Azole antifungal stock solution (e.g., ketoconazole, fluconazole, dissolved in DMSO)
- RPMI 1640 medium buffered with MOPS
- Spectrophotometer or microplate reader (for OD600 measurements)
- Sterile pipette tips and reservoirs

Procedure:

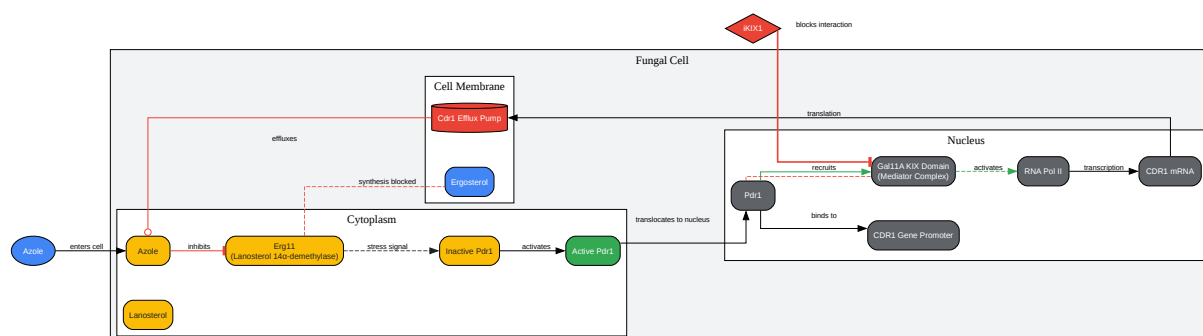
- Prepare Fungal Inoculum:
 - Culture *C. glabrata* on appropriate agar plates.
 - Inoculate a single colony into RPMI 1640 broth and incubate overnight at 35°C with shaking.
 - Wash the cells with sterile saline and resuspend in RPMI 1640.
 - Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - Dilute the inoculum to the final desired concentration (e.g., $0.5-2.5 \times 10^3$ CFU/mL) in RPMI 1640.
- Prepare Drug Dilutions:
 - Prepare serial dilutions of **iKIX1** and the azole antifungal in RPMI 1640 medium in separate 96-well plates or tubes. The concentration range should typically span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each compound.
- Set up the Checkerboard Plate:
 - In a 96-well microtiter plate, add 50 μ L of RPMI 1640 medium to each well.

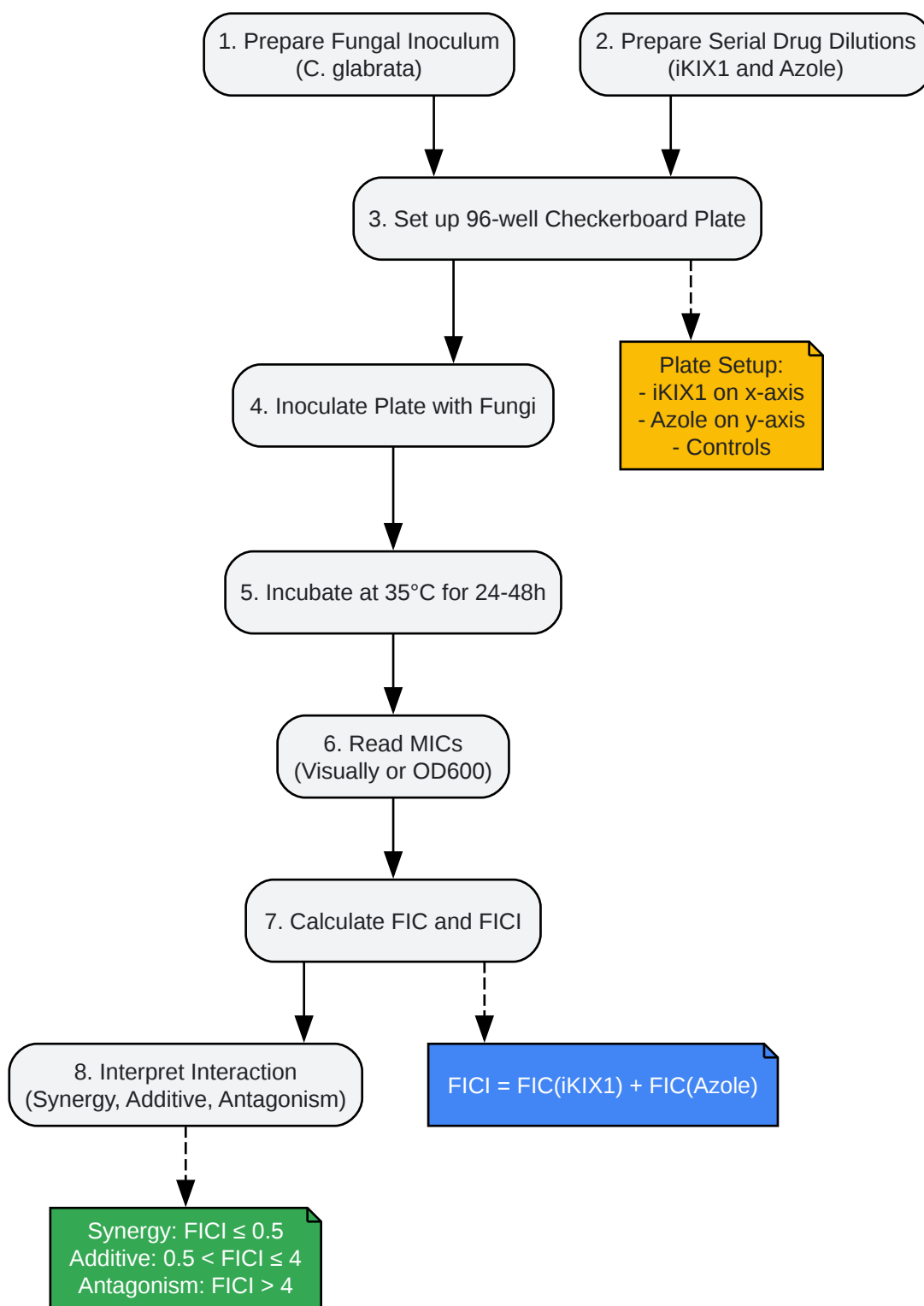
- Along the x-axis (columns), add 50 µL of each **iKIX1** dilution in decreasing concentrations.
- Along the y-axis (rows), add 50 µL of each azole dilution in decreasing concentrations.
- This will result in a matrix of wells containing various combinations of the two compounds.
- Include control wells:
 - Drug-free wells (medium and inoculum only) for growth control.
 - Wells with each drug alone to determine the MIC of each compound individually.
 - Medium-only wells for sterility control.
- Inoculate the Plate:
 - Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).
- Incubation:
 - Incubate the plate at 35°C for 24-48 hours.
- Read Results:
 - Determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the drug-free control.
- Data Analysis:
 - Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:
 - $FIC_{iKIX1} = MIC_{iKIX1} \text{ in combination} / MIC_{iKIX1} \text{ alone}$
 - $FIC_{Azole} = MIC_{Azole} \text{ in combination} / MIC_{Azole} \text{ alone}$
 - Calculate the FIC Index (FICI) for each combination:

- $FICI = FIC_{iKIX1} + FIC_{Azole}$
- Interpret the results based on the FICI values as described in the note under the data table.

Visualizations

Signaling Pathway of Azole Resistance and iKIX1 Synergy





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